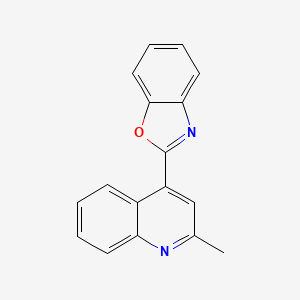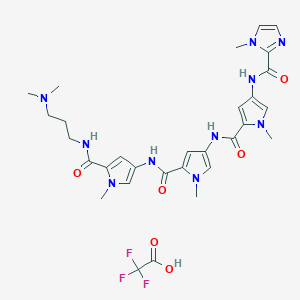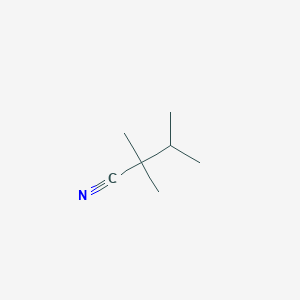
4-(1,3-benzoxazol-2-yl)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-320058 est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est principalement étudié pour son rôle dans les systèmes biologiques et ses avantages thérapeutiques potentiels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du WAY-320058 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte peut varier, mais elle comprend généralement :
Formation d'intermédiaires : Les étapes initiales impliquent souvent la préparation d'intermédiaires spécifiques par le biais de réactions telles que l'alkylation, l'acylation ou la condensation.
Réactions de couplage : Ces intermédiaires sont ensuite couplés à l'aide de réactifs tels que des catalyseurs au palladium pour former le composé souhaité.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de WAY-320058 impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les sous-produits. Les réacteurs à flux continu et les systèmes automatisés peuvent être utilisés pour améliorer l'efficacité et la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
WAY-320058 peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : WAY-320058 peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre, généralement à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Nucléophiles comme les halogénures, les amines et les électrophiles comme les halogénoalcanes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
WAY-320058 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.
Médecine : Investigué pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel WAY-320058 exerce ses effets implique une interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les voies biologiques. Le composé peut moduler l'activité de ces cibles, entraînant des modifications des fonctions cellulaires et des réponses physiologiques.
Applications De Recherche Scientifique
WAY-320058 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which WAY-320058 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets’ activity, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
WAY-320058 peut être comparé à d'autres composés similaires pour souligner son unicité :
WAY-312858 : Un autre composé étudié pour son rôle dans les maladies amyloïdes et les synucléinopathies.
WAY-316606 : Connu pour son potentiel dans le traitement de l'ostéoporose en inhibant la protéine sclérostine.
L'unicité de WAY-320058 réside dans sa structure moléculaire spécifique et les voies particulières qu'il affecte, ce qui peut offrir des avantages par rapport à d'autres composés dans certaines applications.
Propriétés
IUPAC Name |
2-(2-methylquinolin-4-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBISBHCJDXSMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)
![2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide](/img/structure/B2387740.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)
![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)

![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)
